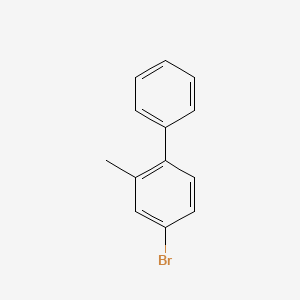

4-Bromo-2-methylbiphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-methyl-1-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Br/c1-10-9-12(14)7-8-13(10)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBNARPVMXYNXQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70433422 | |

| Record name | 4-BROMO-2-METHYLBIPHENYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5002-26-6 | |

| Record name | 4-BROMO-2-METHYLBIPHENYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Biphenyl Derivative Chemistry

Biphenyls and their derivatives are a cornerstone in synthetic organic chemistry, recognized for their presence in medicinally active compounds, natural products, and advanced materials. rsc.org The biphenyl (B1667301) scaffold, consisting of two connected benzene (B151609) rings, is a crucial structural element in a wide array of pharmacologically active compounds and is also used to create fluorescent layers in organic light-emitting diodes (OLEDs) and as building blocks for liquid crystals. rsc.orgnih.gov

4-Bromo-2-methylbiphenyl serves as a classic example of a functionalized biphenyl derivative. cymitquimica.com The core biphenyl structure is modified with a methyl group (-CH₃) and a bromine atom (-Br). These additions are not arbitrary; they are strategically placed to alter the molecule's electronic properties and reactivity, making it a versatile intermediate for synthesizing more complex molecules. cymitquimica.comfrontiersin.org The presence of these functional groups allows for selective chemical transformations at specific points on the biphenyl backbone, a fundamental concept in the design and synthesis of new drugs and materials. rsc.org

Significance of Brominated Biphenyl Scaffolds in Organic Synthesis and Beyond

The introduction of a bromine atom onto a biphenyl (B1667301) scaffold, as seen in 4-Bromo-2-methylbiphenyl, is of significant strategic importance in organic synthesis. Brominated biphenyls are highly valued as precursors for building more elaborate molecular architectures. rsc.orgfrontiersin.org The bromine atom is an excellent leaving group in a variety of metal-mediated cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions. frontiersin.org These reactions are fundamental tools for chemists to form new carbon-carbon bonds, allowing for the connection of the biphenyl unit to other molecular fragments. rsc.orgfrontiersin.org

The reactivity imparted by the bromine atom makes compounds like this compound key building blocks in several fields:

Pharmaceuticals : Molecules containing bromine have been shown to possess a wide spectrum of biological activities, including anticancer, antiviral, and antibacterial properties. rsc.org The biphenyl structure itself is a known pharmacophore, and the bromine atom provides a reactive handle to synthesize derivatives for drug discovery programs. rsc.orgnih.gov

Materials Science : The specific electronic properties of brominated aromatic compounds make them useful in the development of organic semiconductors and other functional materials. cymitquimica.com Historically, mixtures of polybrominated biphenyls (PBBs) were widely used as flame retardants in plastics and textiles due to their ability to interfere with combustion processes. rsc.orgcpcb.nic.in

Overview of Research Trajectories for Aryl Halide Systems

Direct Synthesis and Precursor Routes

Direct synthesis and the use of precursor routes offer fundamental strategies for the construction of the this compound scaffold. These methods often involve the strategic functionalization of readily available aromatic compounds.

Synthesis from Aromatic Precursors via Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry and provides a direct route to functionalized biphenyls. The nitration of 2-methylbiphenyl (B165360), for instance, has been studied to understand the steric influences on the reaction's regioselectivity. Preliminary findings indicate that nitration predominantly occurs on the methylated phenyl ring, suggesting that the methyl group's steric hindrance restricts the planarization of the carbocation intermediate. spu.edu

One proposed synthetic pathway involves the mononitration of bromobenzene (B47551) to form p-nitrobromobenzene. spu.edu Subsequently, the coupling of this intermediate with 2-methyl-phenylboronic acid, which can be synthesized from 2-bromotoluene (B146081) via a Grignard reaction with trimethyl borate, would yield a nitrated 2-methylbiphenyl derivative. spu.edu Another approach involves the nitration of toluene (B28343) to p-nitrotoluene, followed by bromination adjacent to the methyl group and subsequent Suzuki-Miyaura coupling with phenylboronic acid to produce 2-methyl-5-nitro-1,1'-biphenyl. spu.edu

The direct bromination of 2-methylbiphenyl can be achieved using reagents like N-bromosuccinimide (NBS). The Wohl–Ziegler bromination of 2-cyano-4′-methylbiphenyl to produce 4′-(bromomethyl)-2-cyanobiphenyl is a commercially significant reaction, often carried out in chlorinated solvents. acs.org Research has explored greener solvent alternatives, identifying carbonate esters like propylene (B89431) carbonate and diethyl carbonate as suitable replacements. acs.org

Synthetic Pathways from Substituted Benzoic Acids and Derivatives

Substituted benzoic acids serve as versatile precursors for the synthesis of this compound and its derivatives. These pathways often involve the initial modification of the carboxylic acid group, followed by reactions to construct the biphenyl (B1667301) system.

4-Bromo-2-methylbenzoic acid is a key starting material that can be converted to its methyl ester, methyl 4-bromo-2-methylbenzoate, through esterification with methanol (B129727) catalyzed by sulfuric acid. google.com This ester is a versatile intermediate for further transformations. google.comchemicalbook.com

A multi-step synthesis starting from 4-bromo-2-methylbenzoic acid can lead to the formation of 4-bromoacetyl-2-methyl benzoic acid methyl ester. google.com This process involves:

Esterification: Conversion of 4-bromo-2-methylbenzoic acid to its methyl ester. google.com

Palladium-Catalyzed Vinylation: The resulting ester reacts with potassium vinylfluoroborate or vinylboronic acid in the presence of a palladium catalyst. google.com

Halogenation: The vinyl-substituted intermediate undergoes halogenation with a reagent like N-bromosuccinimide (NBS) to yield the final product. google.com

This synthetic route is advantageous due to its low raw material cost, short pathway, and mild reaction conditions. google.com

Utilization of Grignard Reagents in Biphenyl Synthesis

Grignard reagents are powerful tools for the formation of carbon-carbon bonds and are widely employed in the synthesis of biphenyl compounds. organic-chemistry.orgmasterorganicchemistry.comchembk.com The reaction typically involves the addition of an organomagnesium halide to an electrophilic carbon center. organic-chemistry.orgyoutube.com

A practical synthesis of 4'-methylbiphenyl-2-carboxylic acid utilizes an ester-assisted nucleophilic aromatic substitution (SNAr) reaction. In this method, 2,6-di-tert-butyl-4-methylphenyl 2-methoxybenzoate (B1232891) is treated with 4-methylphenylmagnesium bromide, affording the corresponding 4'-methylbiphenyl-2-carboxylate in high yield. thieme-connect.com This carboxylate can then be readily saponified to the desired carboxylic acid. thieme-connect.com

The Kumada cross-coupling reaction, which utilizes a Grignard reagent and an aryl halide in the presence of a nickel or palladium catalyst, is another effective method for biphenyl synthesis. rsc.org For example, the reaction of chloromethylbenzene with (methoxyphenyl)magnesium bromide in the presence of a palladium catalyst can produce 4′-methoxy-2-methyl-biphenyl with a high yield of 94%. rsc.org

Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are among the most efficient and versatile methods for constructing the biaryl scaffold of this compound.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an organoboron compound with an aryl halide in the presence of a palladium catalyst and a base, is a premier method for synthesizing biphenyls. gre.ac.ukresearchgate.netmdpi.com This reaction is valued for its mild conditions, high tolerance of functional groups, and the commercial availability of its reagents. gre.ac.uk

4-Bromo-2-methylphenylboronic acid is a key building block frequently used in Suzuki-Miyaura reactions to introduce the 4-bromo-2-methylphenyl moiety. myskinrecipes.com The reaction can be used to synthesize a wide array of biphenyl derivatives. For instance, the coupling of 4-bromobenzyl chloride with p-tolylboronic acid can be selectively controlled to react at the C(sp²)–Br bond, yielding chloromethyl-1,1′-biphenyl compounds. nih.gov A one-pot, dual Suzuki coupling allows for the successive substitution of 4-bromobenzyl chloride with two different aryl groups to create unsymmetrical 4-benzyl-1,1′-biphenyl derivatives. nih.gov

Research has also focused on optimizing the reaction conditions for the Suzuki-Miyaura coupling. For example, studies have investigated the use of different palladium catalysts, bases, and solvents to improve yields and selectivity. mdpi.comresearchgate.netresearchgate.net The use of Pd(PPh₃)₄ with K₃PO₄ in 1,4-dioxane (B91453) has been shown to be effective for the arylation of pyrimidine (B1678525) derivatives. mdpi.com Furthermore, temperature-controlled sequential Suzuki-Miyaura reactions have been developed to synthesize unsymmetrical terphenyls in a one-pot process. rsc.org

Below is a table summarizing various Suzuki-Miyaura cross-coupling reactions for the synthesis of biphenyl derivatives.

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2-Iodo-4-nitrofluorobenzene | Phenylboronic acid | Pd catalyst, PPh₃ | K₂CO₃ | Dioxane | 2'-Bromo-2-fluoro-5-nitro-1,1'-biphenyl | 81% | nih.gov |

| 5-(4-Bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 5-([1,1'-Biphenyl]-4-yl)-4,6-dichloropyrimidines | Good yields | mdpi.com |

| 4-Bromobenzyl chloride | p-Tolylboronic acid | Pd(OAc)₂ | - | - | 4-Benzyl-1,1'-biphenyl derivatives | - | nih.gov |

| Potassium 4-bromophenyltrifluoroborate | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (1 mol%) | K₂CO₃ | EtOH/H₂O | Unsymmetrical terphenyls | - | rsc.org |

Kumada Cross-Coupling Reactions

The Kumada coupling, first reported in 1972, is a cross-coupling reaction that utilizes a Grignard reagent and an organic halide, catalyzed by nickel or palladium. organic-chemistry.orgwikipedia.org This method is particularly useful for generating carbon-carbon bonds and is considered one of the pioneering catalytic cross-coupling methods. wikipedia.org

For the synthesis of derivatives of this compound, a suitable Grignard reagent would be reacted with an appropriate aryl halide. For example, the reaction of (methoxyphenyl)magnesium bromide with chloromethylbenzene in the presence of a nickel or palladium catalyst can yield 4'-methoxy-2-methyl-biphenyl. rsc.org While nickel catalysts are often favored due to lower cost and toxicity, palladium catalysts can sometimes provide higher yields. rsc.org The reaction is typically carried out in solvents like tetrahydrofuran (B95107) (THF) or diethyl ether. wikipedia.org

The catalytic cycle for the palladium-catalyzed Kumada coupling is analogous to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Negishi Coupling Reactions

The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organozinc compound with an organic halide or triflate. wikipedia.orgorganic-chemistry.org This reaction is noted for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org

In the context of synthesizing derivatives of this compound, an organozinc reagent would be coupled with an aryl halide. For instance, an aryl zinc chloride can be reacted with a haloarene in the presence of a nickel-based catalyst to produce biphenyl derivatives. rsc.org Palladium catalysts are also widely used and generally offer high chemical yields. wikipedia.org The reaction mechanism follows the typical oxidative addition, transmetalation, and reductive elimination pathway. rsc.org

Stille Cross-Coupling Reactions

The Stille coupling is a versatile C-C bond-forming reaction between an organotin compound (organostannane) and an organic halide or pseudohalide, catalyzed by palladium. organic-chemistry.orgwikipedia.org A key advantage of organostannanes is their stability to air and moisture. wikipedia.org However, a significant drawback is the toxicity of tin compounds. organic-chemistry.org

For the synthesis of biphenyl derivatives, an arylstannane can be coupled with an aryl halide. The reaction mechanism proceeds through the characteristic catalytic cycle of oxidative addition, transmetalation, and reductive elimination. rsc.org The Stille reaction tolerates a wide variety of functional groups. nih.gov For example, electron-rich, electron-neutral, and electron-deficient aryl bromides, as well as those bearing electrophilic functional groups like aldehydes and ketones, can undergo successful coupling. nih.gov

Other Transition Metal-Catalyzed Coupling Approaches

While Suzuki and Negishi couplings are prominent, other transition metal-catalyzed methods provide alternative pathways to this compound and its derivatives. These methods can offer advantages in terms of substrate scope, functional group tolerance, and reaction conditions.

Palladium-catalyzed cross-coupling of arenediazonium salts with organoindium or organobismuth reagents represents one such alternative. thieme.de Arenediazonium salts are highly reactive electrophiles, which can allow for coupling reactions at ambient temperatures with simple palladium pre-catalysts like palladium(II) acetate (B1210297), often without the need for activating ligands. thieme.de The use of air- and moisture-stable triarylbismuth compounds further simplifies the handling process compared to more sensitive organometallic reagents. thieme.de

The Hiyama cross-coupling reaction, which pairs aryl halides with organosilanes, is another valuable tool. rsc.orgmdpi.com This reaction is noted for the low toxicity of the boron compounds and their byproducts. acs.org The process typically involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organosilane (often activated by a fluoride (B91410) source like TBAF), and reductive elimination to form the biaryl product. rsc.org Recent developments have focused on expanding the substrate scope and improving efficiency, for instance, by using specific ligands or catalyst systems like PdCl2 with H-spirophosphorane ligands. mdpi.com

The Ullmann reaction, traditionally a copper-catalyzed homocoupling of aryl halides, has been adapted for the synthesis of biphenyl derivatives. researchgate.netarabjchem.org Modern variations of the Ullmann coupling and other metal-catalyzed reactions provide pathways to construct the biphenyl scaffold, which can then be further functionalized. rsc.orgarabjchem.org Additionally, manganese-catalyzed cross-coupling reactions have been explored. For example, MnCl2 can catalyze the reaction between aryl halides and Grignard reagents, potentially proceeding through a radical nucleophilic aromatic substitution (SRN1) mechanism. dtu.dk

These alternative coupling strategies broaden the synthetic chemist's toolkit for accessing complex biphenyl structures like this compound, each with its own set of advantages regarding reagent stability, reaction conditions, and functional group compatibility. thieme.deacs.orgeie.gr

Bromination Strategies and Selectivity Control

The introduction of a bromine atom onto a methylbiphenyl scaffold can be achieved through various methods, primarily categorized into benzylic bromination at the methyl group or electrophilic aromatic substitution on one of the phenyl rings. The choice of method and reaction conditions is critical for controlling the regioselectivity of the final product.

Wohl–Ziegler Bromination and its Variants

The Wohl-Ziegler reaction is a well-established method for the allylic and benzylic bromination of hydrocarbons using N-bromosuccinimide (NBS) and a radical initiator. wikipedia.orglibretexts.org This reaction is particularly relevant for the synthesis of 4'-(bromomethyl)-2-cyanobiphenyl, a key intermediate for various pharmaceuticals, from 2-cyano-4'-methylbiphenyl (B41195). au.dkacs.org

The reaction proceeds via a radical chain mechanism. libretexts.orgorganic-chemistry.org A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is used to generate a bromine radical from NBS. wikipedia.orggoogle.com This bromine radical then abstracts a hydrogen atom from the benzylic position of the methyl group on the biphenyl ring. This step is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. libretexts.org The benzylic radical then reacts with a molecule of NBS (or Br2 generated in situ) to form the brominated product and a new bromine radical, which continues the chain reaction. organic-chemistry.org

Historically, carbon tetrachloride (CCl4) has been the solvent of choice for Wohl-Ziegler brominations because NBS is poorly soluble in it, which helps maintain the low concentration of bromine necessary to suppress competing ionic addition reactions. wikipedia.orgorganic-chemistry.org However, due to its toxicity and environmental impact, its use is now heavily restricted. wikipedia.org

Bromination of Methylbiphenyl Precursors

The direct bromination of methylbiphenyl precursors can be directed to either the aromatic ring or the methyl group, depending on the chosen reagents and conditions.

Regioselective Bromination Techniques

Achieving regioselectivity in the electrophilic aromatic bromination of 2-methylbiphenyl requires an understanding of the directing effects of the substituents. The phenyl group is generally considered a weak activator and an ortho, para-director for electrophilic aromatic substitution. chemistrysteps.com Similarly, the methyl group is also an activating, ortho, para-directing group. savemyexams.com In the bromination of biphenyl itself, substitution tends to occur at the 4-position (para) due to less steric hindrance compared to the ortho positions. chemistrysteps.com

For a substrate like 2-methylbiphenyl, the electrophilic attack will be directed to the positions activated by both the methyl and phenyl groups. The precise outcome can be influenced by the choice of brominating agent and reaction conditions. For instance, using N-bromosuccinimide (NBS) in a polar solvent like acetonitrile (B52724) has been shown to be an effective method for the regioselective electrophilic bromination of activated arenes. cdnsciencepub.comnih.gov The use of zeolites or reagents like tetraalkylammonium tribromides can also induce high para-selectivity in the bromination of aromatic compounds. nih.gov

Influence of Radical Initiators and Oxidants on Bromination

The role of initiators and oxidants is crucial in determining the outcome of bromination reactions.

In benzylic bromination , radical initiators such as dibenzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN) are essential. google.comderpharmachemica.com They facilitate the homolytic cleavage of the N-Br bond in N-bromosuccinimide (NBS) or the Br-Br bond in molecular bromine, initiating the radical chain reaction that leads to substitution on the methyl group. libretexts.orgorganic-chemistry.org Visible light can also serve as a safe and efficient photochemical activator, providing the energy for homolytic cleavage and replacing chemical initiators. acs.orgoup.com

In aromatic bromination , oxidants are often used in combination with a bromide source (e.g., KBr, NH4Br, or HBr) to generate the electrophilic bromine species in situ. acs.orgjalsnet.com This approach, often termed oxidative bromination, avoids the direct use of hazardous molecular bromine. acs.orgorganic-chemistry.org Common oxidants include hydrogen peroxide (H2O2), Oxone®, and nitric acid. acs.orgorganic-chemistry.orgtandfonline.com For example, a system using an alkali metal bromide with aqueous nitric acid can effectively brominate activated aromatic compounds. acs.org Similarly, ammonium (B1175870) bromide with Oxone® as the oxidant provides a mild and efficient method for selective bromination. organic-chemistry.orgthieme-connect.com The choice of oxidant can influence the reactivity and selectivity of the bromination process.

Green Chemistry Approaches in Bromination Solvent Selection

Significant efforts have been made to replace hazardous solvents traditionally used in bromination reactions, such as carbon tetrachloride and other chlorinated solvents. au.dkclaremont.edu The principles of green chemistry encourage the use of more environmentally benign alternatives. claremont.edu

For Wohl-Ziegler bromination, studies have identified greener solvent options. Research on the bromination of 2-cyano-4'-methylbiphenyl found that carbonate esters, such as propylene carbonate and diethyl carbonate, are suitable replacements for chlorinated solvents, providing good conversion and yield. au.dkacs.org Ethyl acetate is another environmentally friendly solvent that has been explored for radical bromination reactions. psu.edu

Beyond solvent replacement, other green approaches include performing reactions in water or using solvent-free conditions. rsc.orgresearchgate.net Aqueous systems, such as using a bromide-bromate couple or HBr promoted by an oxidant in water, have been developed for the bromination of aromatic compounds. researchgate.netacs.org Microwave-assisted reactions, which can shorten reaction times and reduce energy input, have also been successfully applied in greener solvents like diethyl carbonate. claremont.edupsu.edu These methods aim to reduce the environmental impact of bromination processes by minimizing waste and avoiding toxic substances. organic-chemistry.orgrsc.org

Data Tables

Table 1: Comparison of Solvents for the Wohl-Ziegler Bromination of 2-Cyano-4'-methylbiphenyl

| Solvent | Conversion (%) | Yield (%) | Reference |

|---|---|---|---|

| Propylene Carbonate | 83.5 | 76.0 | au.dkacs.org |

| Diethyl Carbonate | 88.9 | 71.0 | au.dkacs.org |

| Ethyl Acetate | - | - | psu.edu |

Table 2: Oxidative Bromination Systems for Aromatic Compounds

| Bromine Source | Oxidant | Solvent | Conditions | Reference |

|---|---|---|---|---|

| Ammonium Bromide | Oxone® | Methanol or Water | Ambient Temperature | organic-chemistry.orgthieme-connect.com |

| Potassium Bromide | Hydrogen Peroxide | Acetic Acid | - | thieme-connect.com |

| Alkali Metal Bromide | Nitric Acid | Liquid-liquid, two-phase | Ambient Conditions | acs.org |

| HBr | trans-3,5-Dihydroperoxy-3,5-dimethyl-1,2-dioxolane | Water | Room Temperature | researchgate.net |

Sequential Lithiation and Electrophilic Introduction

The synthesis of unsymmetrically substituted biaryls is of significant interest for creating functional materials, pharmaceuticals, and agrochemicals. d-nb.info A powerful strategy for achieving this is the sequential functionalization of dihalobiaryls. d-nb.infobeilstein-journals.orgnih.gov This process typically involves a selective monolithiation of a dibromobiphenyl via a halogen-lithium exchange reaction, followed by quenching with a first electrophile. The remaining bromine atom can then be used for subsequent transformations, such as a second lithiation-electrophile sequence or a transition metal-catalyzed cross-coupling reaction. d-nb.infobeilstein-journals.orgnih.gov

However, a major challenge in conventional batch reactors is controlling the reaction to prevent the formation of dilithiated byproducts, which occurs even when only one equivalent of the lithiating agent (e.g., n-butyllithium) is used. d-nb.infobeilstein-journals.org This lack of selectivity leads to a mixture of products and reduces the yield of the desired monosubstituted compound. d-nb.info

Microflow systems offer a robust solution to the selectivity challenges encountered in the lithiation of dihalobiaryls. d-nb.infobeilstein-journals.org These systems, which consist of micromixers and microtube reactors, leverage rapid mixing and precise temperature control to achieve reaction conditions that are difficult to replicate in standard batch processes. d-nb.infonih.govmdpi.com

When a reaction like lithiation is faster than the mixing of the reagents, selectivity is often poor. d-nb.info Microflow reactors enable extremely fast, homogeneous mixing of the dihalobiaryl and the butyllithium (B86547) solution, ensuring that the monolithiated intermediate can be generated and reacted with an electrophile before a second lithiation event can occur. d-nb.infobeilstein-journals.org This high degree of control allows for selective monolithiation at temperatures much higher (e.g., 0 °C or 24 °C) than the cryogenic temperatures (-78 °C) typically required for batch reactions. d-nb.infonih.gov

Research has demonstrated the successful selective monolithiation of various dibromobiaryls, including 2,2′-dibromobiphenyl and 4,4′-dibromobiphenyl, followed by reaction with electrophiles like iodomethane, benzaldehyde, and chlorotrimethylsilane, to produce the corresponding unsymmetrically substituted biphenyls in high yields. d-nb.info Integrated microflow systems composed of multiple micromixers and reactors can even facilitate the sequential introduction of two different electrophiles in a single continuous process without isolating intermediates. d-nb.infomdpi.com

The ability to control the extent of lithiation (mono- versus di-) is paramount for the strategic synthesis of biphenyl derivatives. In conventional batch reactors, achieving high selectivity for monolithiation is notoriously difficult. For example, the reaction of 2,2′-dibromobiphenyl with one equivalent of n-butyllithium in a batch flask at temperatures from -78 °C up to 24 °C consistently produces a mixture of the desired monolithiated product (2-bromobiphenyl) and the dilithiated byproduct (biphenyl). d-nb.infobeilstein-journals.orgnih.gov

The key advantage of microflow systems is their ability to precisely manage reaction parameters that govern this selectivity. The primary factors include:

Mixing Speed : Fast micromixing ensures a uniform concentration of the lithiating agent, preventing localized excesses that lead to dilithiation. d-nb.info

Residence Time : The reaction time can be controlled with sub-second precision by adjusting the flow rate and the length of the microtube reactor. This allows the monolithiated species to be generated and immediately trapped by an electrophile before it can react further. d-nb.infobeilstein-journals.org

Temperature : While lower temperatures generally favor selectivity, microflow systems enable high selectivity even at ambient temperatures, which is more practical for industrial applications. d-nb.infonih.gov

The table below illustrates the superior selectivity achieved in a microflow system compared to a conventional batch reactor for the monolithiation of 2,2′-dibromobiphenyl.

| Reactor Type | Temperature (°C) | Yield of 2-Bromobiphenyl (Mono-lithiated Product) (%) | Yield of Biphenyl (Di-lithiated Product) (%) | Reference |

|---|---|---|---|---|

| Macrobatch | -78 | 75 | 12 | d-nb.info |

| Macrobatch | 0 | 59 | 23 | d-nb.info |

| Microflow | -78 | 91 | 4 | d-nb.info |

| Microflow | 0 | 89 | 5 | d-nb.info |

These results clearly show that the microflow system provides significantly higher yields of the monolithiated product while minimizing the formation of the dilithiated byproduct across a range of temperatures. d-nb.info

Advanced Synthetic Transformations of Biphenyl Systems

The Friedel-Crafts reaction, first discovered in 1877, is a fundamental method for forming carbon-carbon bonds by attaching alkyl or acyl groups to an aromatic ring. chemistrylearner.commasterorganicchemistry.com This electrophilic aromatic substitution reaction is a cornerstone in the synthesis of substituted biphenyls. chemistrylearner.comrsc.org

Friedel-Crafts Alkylation involves the reaction of an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). chemistrylearner.comlibretexts.org For example, biphenyl can be alkylated with tert-butyl chloride using a catalytic amount of FeCl₃ to produce 4,4′-di-tert-butylbiphenyl. chemistrylearner.comrsc.org However, this reaction is susceptible to limitations, including carbocation rearrangements and polyalkylation, where multiple alkyl groups are added to the ring. libretexts.org

Friedel-Crafts Acylation is often preferred as it overcomes some of the limitations of alkylation. chemistrylearner.com In this reaction, an acyl group is introduced to the aromatic ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. rsc.orglibretexts.org This reaction is used to synthesize aryl ketones, which are valuable intermediates in the fine chemical and pharmaceutical industries. rsc.org For instance, 4-phenylbenzoyl-propionic acid can be prepared through the Friedel-Crafts acylation of biphenyl with succinic anhydride and AlCl₃. rsc.org A significant difference from alkylation is that the Lewis acid is consumed in acylation and must be used in stoichiometric amounts. chemistrylearner.com

The reactivity and regioselectivity of these reactions on a substituted biphenyl like this compound would be influenced by the directing effects of the existing bromo and methyl substituents. In a related example, the Friedel-Crafts acylation of 4-bromophenol (B116583) was attempted to introduce an acyl group at the ortho position, though the 4-bromo substituent was found to have an unfavorable influence on the reaction under the tested conditions. nih.gov This highlights that substituent effects must be carefully considered when planning such syntheses.

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.orglibretexts.org Unlike the more common electrophilic substitutions that aromatic compounds undergo, SNAr reactions require the aromatic ring to be electron-deficient. masterorganicchemistry.com

For a brominated biphenyl to undergo nucleophilic substitution, the biphenyl ring system must typically be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (NO₂) groups, positioned ortho or para to the bromine atom. libretexts.orgmasterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms when the nucleophile attacks the carbon atom bearing the bromine. libretexts.orgmasterorganicchemistry.com The bromine atom functions as the leaving group in this substitution. libretexts.org

The reaction proceeds via a two-step addition-elimination mechanism:

Addition : The nucleophile attacks the electrophilic carbon attached to the bromine, forming a resonance-stabilized carbanionic intermediate (Meisenheimer complex). libretexts.org

Elimination : The aromaticity of the ring is restored as the leaving group (bromide ion) is expelled. libretexts.org

While simple aryl halides like this compound are generally resistant to nucleophilic attack under standard conditions, the reaction can be facilitated with very strong nucleophiles or under forcing conditions. libretexts.org The reactivity can also be observed in heteroaromatic systems; for example, 5-bromo-1,2,3-triazines readily undergo SNAr reactions with phenols. nih.gov In the context of biphenyl synthesis, the displacement of a fluorine atom (which can act as a leaving group in SNAr) on a fluoroarene by a methoxide (B1231860) nucleophile has been used to create methoxyarene precursors for methoxylated PCB derivatives. nih.gov

Reaction Mechanisms of Cross-Coupling Processes

Cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound, possessing a reactive carbon-bromine bond, is a suitable substrate for these transformations, which are typically catalyzed by transition metals like palladium. rrjournals.comrsc.org The generally accepted mechanism for these reactions involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. rsc.orgacs.org

Oxidative Addition, Transmetalation, and Reductive Elimination Pathways

The catalytic cycle of a cross-coupling reaction, such as the Suzuki-Miyaura coupling, commences with the oxidative addition of the aryl halide, in this case, this compound, to a low-valent transition metal catalyst, typically a Pd(0) complex. rrjournals.comlibretexts.org This step involves the insertion of the palladium atom into the carbon-bromine bond, leading to the formation of a square planar Pd(II) intermediate. rrjournals.com This process increases the oxidation state of the metal from 0 to +2.

The subsequent step is transmetalation , where a ligand from an organometallic reagent is transferred to the Pd(II) complex. rrjournals.com In the context of a Suzuki coupling, this involves the reaction of the Pd(II) intermediate with an organoboron compound in the presence of a base. rsc.org The base activates the organoboron species, facilitating the transfer of its organic group to the palladium center and displacing the halide.

The final step of the catalytic cycle is reductive elimination . rrjournals.comlibretexts.org In this intramolecular process, the two organic ligands on the palladium center couple and are eliminated as the final product, a new biphenyl derivative. rsc.org This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. rrjournals.com The ligands must be in a cis position to each other for reductive elimination to occur. libretexts.org

Role of Catalytic Species (e.g., Pd(0), Pd(II), Co(I), Co(II))

The catalytic activity in cross-coupling reactions is intrinsically linked to the accessible oxidation states of the metal catalyst.

Palladium (Pd(0)/Pd(II)) : The Pd(0)/Pd(II) catalytic cycle is the most common and well-understood pathway for many cross-coupling reactions. libretexts.orgnih.gov The cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) species. nih.gov The resulting Pd(II) intermediate then undergoes transmetalation and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst. nih.gov The efficiency of this cycle can be influenced by the specific palladium precursor used, such as Pd(OAc)₂ or PdCl₂, which are reduced in situ to the active Pd(0) species. dtu.dkresearchgate.net

Cobalt (Co(I)/Co(II)) : Cobalt-based catalysts have emerged as a more sustainable alternative to palladium for cross-coupling reactions. Mechanistic studies on cobalt-catalyzed Suzuki-Miyaura couplings suggest the involvement of Co(I) and Co(II) species. bris.ac.uk An induction period observed in some reactions is proposed to be the time required for the formation of an active (NHC)Co(I) species from a Co(II) precatalyst. bris.ac.uk This Co(I) species is believed to be the active catalyst that enters the cross-coupling cycle.

Ligand Effects on Catalytic Activity and Selectivity

Ligands play a crucial role in modulating the properties of the metal catalyst, thereby influencing the efficiency and selectivity of the cross-coupling reaction. The steric and electronic properties of the ligands can be fine-tuned to optimize the reaction outcome. researchgate.net

Bulky and electron-rich phosphine (B1218219) ligands are often employed to enhance catalytic activity. nih.gov These ligands can stabilize the metal center, promote oxidative addition, and facilitate reductive elimination. conicet.gov.ar The choice of ligand can also influence the regioselectivity of the reaction, particularly in cases where multiple reactive sites are present on the substrate. The bite angle of bidentate ligands is a significant factor in determining the efficiency of the coupling reaction. researchgate.net

Recent research has also explored the use of N-heterocyclic carbenes (NHCs) as ligands for palladium catalysts. nih.gov NHC-palladium complexes have demonstrated high catalytic activity in Suzuki-Miyaura coupling reactions, with the electronic properties of the NHC ligand influencing the reaction's success. nih.gov

| Ligand Type | Effect on Catalysis | Example |

| Bulky Phosphines | Enhance catalytic activity, promote key steps. nih.govconicet.gov.ar | t-Bu₃P nih.gov |

| N-Heterocyclic Carbenes | High catalytic activity, influenced by electronics. nih.gov | PEPPSI-type palladium complexes nih.gov |

| Bidentate Ligands | Bite angle influences efficiency. researchgate.net | DPPE, DPPB, BINAP nih.gov |

Influence of Base and Solvent on Reaction Kinetics and Mechanisms

The choice of base and solvent can significantly impact the kinetics and mechanism of cross-coupling reactions.

Base : The base plays a critical role in the transmetalation step of the Suzuki-Miyaura coupling. It activates the organoboron reagent, making it more nucleophilic and facilitating the transfer of the organic group to the palladium center. rsc.org The strength and nature of the base can affect the reaction rate and yield. For instance, in some Suzuki-Miyaura reactions, strong bases like KOtBu and K₂CO₃ have been shown to be effective, while in others, milder bases like NaHCO₃ may be used. nih.gov

Solvent : The solvent influences the solubility of the reactants and the catalyst, and it can also affect the stability of the intermediates in the catalytic cycle. The polarity of the solvent can play a role in the reaction mechanism. For example, the use of aqueous or mixed aqueous-organic solvent systems is common in Suzuki-Miyaura reactions. researchgate.net In some cases, the solvent itself can act as a ligand or co-catalyst. The selection of an appropriate solvent is also crucial for process safety and environmental considerations, with a trend towards greener alternatives. acs.org

Mechanisms of Electrophilic Aromatic Substitution on Biphenyls

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds, including biphenyls. dalalinstitute.com The reaction proceeds through a two-step mechanism involving the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex, followed by the deprotonation of this intermediate to restore aromaticity. masterorganicchemistry.com

The π-electron system of the biphenyl molecule makes it susceptible to attack by electrophiles. dalalinstitute.com The presence of substituents on the biphenyl rings influences the rate and regioselectivity of the reaction.

Regioselectivity and Steric Hindrance in Substituted Biphenyls

The position of electrophilic attack on a substituted biphenyl is directed by the electronic and steric effects of the existing substituents. libretexts.org In the case of this compound, the methyl group is an activating, ortho-, para-directing group, while the bromine atom is a deactivating, ortho-, para-directing group.

The directing effects of these substituents are a result of their influence on the stability of the arenium ion intermediate. Activating groups stabilize the intermediate, particularly when the positive charge is located on the carbon atom bearing the substituent, leading to faster reaction rates at the ortho and para positions. libretexts.org

Steric hindrance also plays a significant role in determining the regioselectivity of EAS on substituted biphenyls. ccspublishing.org.cn The presence of the methyl group at the 2-position in this compound creates steric hindrance around the ortho positions (positions 3 and 1'). This steric bulk can hinder the approach of the electrophile to these positions, making substitution at the less hindered positions more favorable.

For example, in the nitration of 2-methylbiphenyl, the steric influence of the methyl group can restrict the planarization of the carbocation intermediate, favoring nitration on the methylated phenyl ring. spu.edu Similarly, the bromination of phenols with sterically hindered substituents has been shown to favor para-bromination due to steric hindrance at the ortho positions. ccspublishing.org.cn Therefore, in electrophilic substitution reactions of this compound, the electrophile is expected to preferentially attack the positions that are electronically activated and sterically accessible.

| Position | Electronic Effect | Steric Hindrance | Predicted Reactivity |

| 3 | Activated by methyl, deactivated by bromo | High | Low |

| 5 | Activated by methyl | Low | High |

| 6 | Activated by methyl, deactivated by bromo | Moderate | Moderate |

| 2' | Deactivated by bromo | High | Low |

| 3' | Deactivated by bromo | Low | Moderate |

| 5' | Deactivated by bromo | Low | Moderate |

| 6' | Deactivated by bromo | High | Low |

Planarity and Conformational Effects on Reactivity

The reactivity of biphenyl systems is significantly influenced by the dihedral angle (the angle of twist) between the two aromatic rings. In an ideal, planar conformation, maximum π-conjugation occurs between the rings, which can stabilize reaction intermediates. However, the presence of substituents at the ortho positions (positions 2, 2', 6, and 6') introduces steric hindrance that forces the rings to twist out of planarity.

For this compound, the methyl group at the 2-position creates substantial steric strain against the hydrogens of the second phenyl ring. This forces the molecule into a non-planar conformation. While the barrier to rotation to a planar state for unsubstituted biphenyl is less than 2 kcal/mol, the barrier for 2-methylbiphenyl is significantly higher, at over 10 kcal/mol. spu.edu This increased energy barrier to planarity means that reaction intermediates that would benefit from a planar, fully conjugated system are less stable and harder to form.

This conformational restraint has direct consequences on reactivity:

Reduced Electronic Communication : The twisted conformation reduces the overlap of p-orbitals between the two rings, diminishing the electronic effects (both resonance and inductive) that one ring can exert on the other. For instance, the electron-donating or -withdrawing character of a substituent on one ring has a lessened impact on the reactivity of the other ring.

Steric Shielding : The methyl group can sterically hinder the approach of reagents to the nearby bromine atom at the 4-position and the adjacent carbon atoms, potentially slowing down reactions at those sites.

Intermediate Destabilization : In reactions that proceed through a planar carbocation intermediate, such as some electrophilic aromatic substitutions, the steric clash of the methyl group raises the energy of this intermediate. spu.edu This can deactivate the ring system compared to a planar analogue. For example, in the nitration of 2-methylbiphenyl, the reaction favors the methylated phenyl ring, indicating that the steric influence restricts the planarization that would allow the positive charge of the intermediate to be delocalized across both rings. spu.edu The presence of a substituent at the 2-position can impart enough conformational restraint to significantly reduce or eliminate binding affinity at biological sites, such as the estrogen receptor, which favors more planar conformations. nih.gov

The following table summarizes the conformational properties and their implications for reactivity.

| Property | Unsubstituted Biphenyl | 2-Methylbiphenyl (as a proxy for this compound) | Effect on Reactivity |

| Rotational Barrier | < 2 kcal/mol spu.edu | > 10 kcal/mol spu.edu | Higher energy required to achieve planar transition states. |

| Ground State Dihedral Angle | ~44° | ~58-60° | Reduced π-conjugation between the rings. |

| Intermediate Stability | Can readily adopt planar conformation to stabilize charge. | Planar intermediate is sterically disfavored and high in energy. spu.edu | Deactivation towards reactions requiring planar intermediates. |

Radical Mechanisms in Bromination and Other Transformations

Radical reactions, particularly benzylic bromination, are a key transformation pathway for methyl-substituted aromatic compounds. While this compound already contains a bromine on the aromatic ring, understanding the radical mechanism is crucial for its synthesis from 2-methylbiphenyl or for further transformations at the methyl group. The bromination of the benzylic position (the methyl group) proceeds via a free-radical chain mechanism. masterorganicchemistry.com

This mechanism consists of three distinct stages:

Initiation : The reaction begins with the generation of a bromine radical (Br•). This is typically achieved by the homolytic cleavage of a bromine source, such as molecular bromine (Br₂) using UV light or heat, or more commonly, by using a radical initiator like Azobisisobutyronitrile (AIBN). byjus.comresearchgate.net

Propagation : This stage consists of a two-step cycle that continues the chain reaction.

A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 2-methylbiphenyl. This is the most favorable position for hydrogen abstraction because the resulting benzylic radical is stabilized by resonance, with the unpaired electron delocalized over the adjacent aromatic ring. libretexts.org

The newly formed benzylic radical then reacts with a molecule of Br₂ (or another bromine source like N-Bromosuccinimide, NBS) to form the brominated product (in this case, 2-(bromomethyl)biphenyl) and a new bromine radical, which can then start the cycle again. masterorganicchemistry.comlibretexts.org

Termination : The reaction ceases when radicals are consumed through combination reactions. This can happen when two bromine radicals combine to form Br₂, two benzylic radicals combine, or a bromine radical and a benzylic radical combine. byjus.com

The use of N-Bromosuccinimide (NBS) is often preferred for benzylic bromination as it maintains a low, steady concentration of Br₂ in the reaction mixture, which helps to suppress competing reactions like electrophilic addition to the aromatic ring. libretexts.org

| Stage | Reaction Description |

| Initiation | A radical initiator (e.g., AIBN) or UV light generates an initial bromine radical (Br•). byjus.com |

| Propagation (Step 1) | The bromine radical abstracts a hydrogen from the methyl group of 2-methylbiphenyl, forming a resonance-stabilized benzylic radical and HBr. libretexts.org |

| Propagation (Step 2) | The benzylic radical reacts with a bromine source (e.g., Br₂ generated from NBS + HBr) to yield the product and a new bromine radical. libretexts.org |

| Termination | Radicals combine in various ways (e.g., Br• + Br• → Br₂) to end the chain reaction. byjus.com |

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the precise atomic and molecular structure of this compound. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its connectivity, functional groups, and three-dimensional arrangement can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical environment of atomic nuclei. For this compound, ¹H and ¹³C NMR are fundamental for confirming its constitution.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of a related compound, 4-bromomethylbiphenyl, the protons on the biphenyl system typically appear in the aromatic region (around 7.3-7.6 ppm), while the methyl protons would be expected to resonate upfield, at approximately 2.48 ppm, appearing as a singlet rsc.org. The specific splitting patterns and chemical shifts of the aromatic protons in this compound would provide definitive information about the substitution pattern on the two phenyl rings.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. The spectrum for the similar compound 4-Bromo-4'-methylbiphenyl shows a number of distinct signals in the aromatic region, corresponding to the different carbon environments within the biphenyl structure nih.gov. For this compound, one would expect to see 13 distinct signals corresponding to each unique carbon atom, including the methyl carbon, the bromine-substituted carbon, and the carbons of the two phenyl rings.

| Nucleus | Typical Chemical Shift Range (ppm) for Related Compounds | Expected Multiplicity |

| Aromatic Protons (¹H) | 7.0 - 8.0 | Doublets, Triplets, Multiplets |

| Methyl Protons (¹H) | ~2.5 | Singlet |

| Aromatic Carbons (¹³C) | 120 - 145 | Singlet |

| Methyl Carbon (¹³C) | ~20 | Singlet |

This interactive table provides expected NMR data based on analogous compounds.

Infrared (IR) Spectroscopy and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides insights into the functional groups and molecular vibrations of this compound. These two techniques are often complementary.

Infrared (IR) Spectroscopy: The IR spectrum of this compound, available through Attenuated Total Reflectance (ATR) techniques, would display characteristic absorption bands nih.gov. Key expected vibrations include C-H stretching from the aromatic rings and the methyl group (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), C=C stretching vibrations within the aromatic rings (in the 1400-1600 cm⁻¹ region), and the C-Br stretching vibration, which typically appears at lower wavenumbers (around 500-600 cm⁻¹) researchgate.net.

Raman Spectroscopy: FT-Raman spectroscopy provides information on the polarizability of molecular bonds nih.gov. For this compound, the symmetric vibrations of the biphenyl system are often strong in the Raman spectrum, providing complementary information to the IR data libretexts.org. The analysis of both IR and Raman spectra allows for a more complete assignment of the vibrational modes of the molecule nih.gov.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. This data is crucial for determining the molecular weight and elemental composition.

For a related compound, 4-Bromo-4'-methylbiphenyl, GC-MS analysis shows that the top mass-to-charge ratio (m/z) peaks are observed at 248 and 246, corresponding to the molecular ions containing the two isotopes of bromine (⁸¹Br and ⁷⁹Br) in nearly equal abundance nih.gov. Another significant peak is often seen at m/z 165, which corresponds to the loss of the bromine atom nih.gov. The mass spectrum of this compound is expected to show a similar pattern, with the molecular ion peak being a characteristic doublet, confirming the presence of a single bromine atom.

| Ion | Expected m/z | Significance |

| [M]⁺ (with ⁷⁹Br) | 246 | Molecular Ion |

| [M]⁺ (with ⁸¹Br) | 248 | Molecular Ion Isotope |

| [M-Br]⁺ | 167 | Loss of Bromine Atom |

| [C₁₃H₁₁]⁺ | 167 | Biphenylmethyl fragment |

This interactive table outlines the expected mass spectrometry fragmentation for this compound.

X-ray Diffraction (XRD) Analysis of Biphenyl Derivatives

Computational Chemistry Methodologies

Computational chemistry provides theoretical insights that complement experimental data, allowing for a deeper understanding of molecular structure, properties, and reactivity.

Density Functional Theory (DFT) Calculations for Molecular Structure and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. Calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), can be employed to predict the optimized geometry, vibrational frequencies, and other properties of this compound researchgate.netresearchgate.net.

Molecular Structure: DFT calculations can determine the most stable conformation of the molecule, including bond lengths, bond angles, and the crucial dihedral angle between the phenyl rings. These calculated geometric parameters can then be compared with experimental data from X-ray diffraction of similar compounds to validate the computational model researchgate.net.

Computational Chemistry and Spectroscopic Characterization for Mechanistic Elucidation and Structure Activity Relationships

Spectroscopic and Computational Analyses

For a molecule like 4-Bromo-2-methylbiphenyl, NBO analysis can elucidate several key structural and electronic features. The primary Lewis structure would consist of sigma (σ) bonds forming the carbon framework of the two phenyl rings and the C-Br and C-CH₃ bonds, as well as the pi (π) bonds of the aromatic system. wisc.edu However, deviations from this idealized structure, revealed by NBO analysis, are crucial for understanding its chemical behavior.

Key intramolecular interactions in this compound that would be characterized by NBO analysis include:

Hyperconjugation: Interactions between the filled C-H and C-C σ bonds of the methyl group and the empty π* antibonding orbitals of the adjacent phenyl ring. These σ → π* interactions contribute to the stabilization of the molecule and influence the electron density distribution in the aromatic system.

Lone Pair Delocalization: The lone pairs on the bromine atom can delocalize into the π* antibonding orbitals of the phenyl ring to which it is attached. This n → π* interaction is a form of resonance that increases the electron density in the ring, affecting its reactivity, and contributes to the stability of the molecule. materialsciencejournal.org

Inter-ring Interactions: Delocalization between the π orbitals of one phenyl ring and the π* orbitals of the other. The extent of this π → π* interaction is dependent on the dihedral angle between the two rings, which is influenced by the steric hindrance from the ortho-methyl group.

The stabilization energies (E(2)) calculated from NBO analysis provide a quantitative measure of these delocalization effects. A higher E(2) value indicates a stronger interaction and a greater contribution to the molecule's stability. materialsciencejournal.org The analysis also provides information on the natural atomic charges and the hybrid composition of the NBOs, offering a detailed picture of the electron distribution and bonding within the molecule. uni-muenchen.de

Table 1: Hypothetical NBO Analysis Data for Key Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| π(C1-C6) | π(C'1-C'6) | 2.5 - 5.0 | Inter-ring conjugation |

| n(Br) | π(C3-C4) | 1.0 - 3.0 | Lone pair delocalization |

| σ(C-H) of CH₃ | π*(C1-C2) | 0.5 - 1.5 | Hyperconjugation |

Note: The data in this table is hypothetical and serves to illustrate the expected outcomes of an NBO analysis for this compound. Actual values would require specific quantum chemical calculations.

Non-linear optics (NLO) is a field of study that describes the behavior of light in materials where the dielectric polarization responds non-linearly to the electric field of the light. dtic.mil Materials with significant NLO properties are crucial for applications in optical communications, data processing, and frequency conversion technologies. dtic.milmdpi.com The first hyperpolarizability (β) is a molecular property that quantifies the second-order NLO response. mdpi.com Molecules with large β values are promising candidates for NLO materials.

The magnitude of the first hyperpolarizability is strongly influenced by the electronic structure of a molecule. Key features that often lead to a large β value include:

The presence of an extended π-conjugated system.

The existence of electron-donating and electron-accepting groups at opposite ends of the conjugated system, leading to a significant change in dipole moment upon electronic excitation.

Molecular asymmetry.

This compound possesses several of these structural characteristics. The biphenyl (B1667301) core provides an extended π-electron system. The methyl group (-CH₃) acts as a weak electron-donating group through hyperconjugation and induction, while the bromine atom (-Br) is an electron-withdrawing group due to its electronegativity, although its lone pairs can participate in π-donation. This donor-acceptor substitution pattern on the biphenyl framework can lead to intramolecular charge transfer, which is a key mechanism for generating a large NLO response.

Computational quantum chemistry provides a powerful tool for predicting the NLO properties of molecules. The first hyperpolarizability tensor components can be calculated using methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2). bohrium.com These calculations can be performed for the static case (zero frequency) or for dynamic cases involving specific laser frequencies. mdpi.com

For this compound, theoretical calculations would involve:

Geometry Optimization: Obtaining the minimum energy structure of the molecule.

Frequency Calculation: To confirm the structure is a true minimum and to obtain thermodynamic properties.

Hyperpolarizability Calculation: Using a suitable level of theory and basis set to compute the β tensor components. The total first hyperpolarizability (β₀) is then calculated from these components.

The results of such calculations would provide insight into the potential of this compound as an NLO material. Comparisons with known NLO molecules, such as p-nitroaniline, would help to benchmark its performance. The ortho-methyl group, by inducing a twist in the biphenyl system, would also be expected to influence the NLO properties, and computational studies could quantify this effect.

Table 2: Representative First Hyperpolarizability (β) Values for Organic Molecules

| Compound | Method/Basis Set | β₀ (10⁻³⁰ esu) |

| p-Nitroaniline | CAM-B3LYP/6-311++G(2d,2p) | 9.2 |

| Benzene (B151609) | MNDO | 0 |

| This compound (Hypothetical) | DFT/Appropriate Basis Set | Predicted to be non-zero |

Note: The value for this compound is a prediction based on its structural features. Actual calculation is required for a quantitative value.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). japsonline.com This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a small molecule with a specific protein target. ekb.eg By simulating the interaction at a molecular level, docking can help to identify potential drug candidates and guide their optimization. researchgate.net

Biphenyl derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer effects. researchgate.netnih.gov For example, some biphenyl compounds act as inhibitors of enzymes like cyclooxygenase (COX-1 and COX-2), which are involved in inflammation. japsonline.com The structural features of this compound, a substituted biphenyl, make it a candidate for investigation against various biological targets.

A molecular docking study for this compound would involve the following steps:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.

Selection and Preparation of the Receptor: A protein target of interest (e.g., COX-2, PDB ID: 5IKR) would be chosen based on the known activities of similar compounds. The protein structure, typically obtained from the Protein Data Bank, would be prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.

Docking Simulation: A docking algorithm would be used to systematically explore different orientations and conformations of the ligand within the protein's active site.

Scoring and Analysis: The resulting poses are ranked using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The best-scoring poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. japsonline.com

For this compound, docking studies could predict its potential to bind to targets where other biphenyl or bromo-aromatic compounds have shown activity. For instance, docking against FimH adhesin could explore its potential as an antibacterial agent for urinary tract infections. nih.gov The results would be presented as a binding energy score and a visualization of the binding mode, highlighting the specific interactions that stabilize the ligand-protein complex.

Table 3: Example of Molecular Docking Results for a Biphenyl Derivative against a Hypothetical Protein Target

| Ligand | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |

| This compound | COX-2 (Hypothetical) | -7.5 to -9.0 | Tyr385, Ser530, Val523 |

| Flurbiprofen (known inhibitor) | COX-2 | -8.5 | Arg120, Tyr355, Ser530 |

Note: The data for this compound is hypothetical and illustrates the potential outcome of a docking study.

Multivariate analysis and chemometrics are powerful statistical tools used to analyze complex chemical data. rsc.org In the context of chemical synthesis, these methods can be employed to optimize reaction conditions, such as solvent, catalyst, temperature, and reagent concentrations, by identifying the key factors and their interactions that influence the reaction yield and selectivity. chemistryviews.org This data-driven approach is more efficient than the traditional one-factor-at-a-time (OFAT) method, as it can reveal synergistic effects between variables. covasyn.com

For the optimization of a reaction to produce this compound, a Design of Experiments (DoE) approach could be implemented. This would involve systematically varying multiple reaction parameters simultaneously. The results (e.g., yield) would then be analyzed using multivariate techniques like Partial Least Squares (PLS) regression to build a model that predicts the yield based on the reaction conditions. This model can then be used to identify the optimal conditions for maximizing the yield.

A study on the bromination of a related compound, 2-cyano-4'-methylbiphenyl (B41195), utilized a response surface methodology (RSM) combined with solvent principal components to identify greener solvent alternatives to chlorinated solvents. rsc.org This approach successfully identified carbonate esters as suitable replacements, demonstrating the power of multivariate analysis in reaction optimization.

Table 4: Example of a Factorial Design for Optimizing a Suzuki Coupling Reaction

| Experiment | Temperature (°C) | Catalyst Loading (mol%) | Base Concentration (M) | Solvent | Yield (%) |

| 1 | 80 | 1 | 1 | Toluene (B28343) | 75 |

| 2 | 100 | 1 | 1 | Toluene | 85 |

| 3 | 80 | 2 | 1 | Toluene | 82 |

| 4 | 100 | 2 | 1 | Toluene | 92 |

| 5 | 80 | 1 | 2 | Dioxane | 78 |

| 6 | 100 | 1 | 2 | Dioxane | 88 |

| 7 | 80 | 2 | 2 | Dioxane | 86 |

| 8 | 100 | 2 | 2 | Dioxane | 95 |

Note: This table represents a simplified 2³ factorial design with an additional variable (solvent) to illustrate the concept. The yield data is hypothetical.

Computational modeling of reaction rates and regioselectivity provides valuable insights into reaction mechanisms and helps in predicting the outcomes of chemical transformations. For a molecule like this compound, such modeling can be applied to both its synthesis and its subsequent functionalization reactions.

Modeling of Reaction Rates: The synthesis of this compound often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. organic-chemistry.org The kinetics of these reactions can be complex, involving multiple steps in the catalytic cycle (oxidative addition, transmetalation, reductive elimination). researchgate.net Mathematical models can be developed to describe the reaction rate based on the concentrations of reactants, catalyst, and intermediates. mdpi.com These models are often based on proposed mechanisms, such as the Langmuir-Hinshelwood model for heterogeneous catalysis. researchgate.net By fitting the model to experimental kinetic data, rate constants for the individual steps can be determined, and the rate-determining step of the reaction can be identified. acs.org Computational studies using DFT can also be employed to calculate the activation energies for each step in the catalytic cycle, providing a theoretical basis for the kinetic model. researchgate.net

Modeling of Regioselectivity: Regioselectivity refers to the preference for bond formation at one position over another. In the context of this compound, this is relevant when considering further electrophilic substitution reactions on the aromatic rings. The existing methyl and bromo substituents, as well as the other phenyl ring, will direct incoming electrophiles to specific positions.

Computational chemistry can predict the regioselectivity of such reactions by calculating the relative stabilities of the possible intermediates (e.g., arenium ions in electrophilic aromatic substitution). nih.gov The transition state energies for the formation of these intermediates can be calculated, and according to the Hammond postulate, the most stable intermediate will be formed through the lowest energy transition state, thus determining the major product. nih.gov Factors influencing the stability of the intermediates include the electronic effects (inductive and resonance) of the substituents. For this compound, the interplay between the ortho-directing methyl group and the para-directing bromo group, along with steric effects, would determine the outcome of further substitutions.

Table 5: Hypothetical Calculated Activation Energies for Electrophilic Bromination of 2-Methylbiphenyl (B165360)

| Position of Attack | Relative Activation Energy (kcal/mol) | Predicted Major Product |

| C4 (para to methyl) | 0 | This compound |

| C6 (ortho to methyl) | +2.5 | Minor product |

| C'4 (para to phenyl) | +1.8 | Minor product |

Note: This table is a hypothetical representation of computational results to explain how modeling can predict the regioselectivity in the synthesis of this compound from 2-methylbiphenyl.

Applications and Advanced Materials Research Involving 4 Bromo 2 Methylbiphenyl Scaffolds

Medicinal Chemistry and Pharmaceutical Applications

The biphenyl (B1667301) framework, a core feature of 4-Bromo-2-methylbiphenyl, is a privileged structure in drug discovery, lending itself to the synthesis of molecules with diverse biological activities.

Angiotensin II Receptor Antagonists and Hypertension Treatment

The this compound scaffold is a crucial component in the synthesis of 'sartans,' a class of drugs that act as angiotensin II receptor blockers (ARBs) for the treatment of hypertension. nih.gov These drugs function by blocking the AT1 receptors of Angiotensin-II, leading to vasodilation and a reduction in blood pressure. scispace.com The synthesis of these antihypertensive agents often utilizes key biphenyl intermediates. For instance, 2-cyano-4'-methylbiphenyl (B41195) is a critical precursor for drugs like Losartan, Valsartan, and Irbesartan. google.com The manufacturing processes for these intermediates frequently involve coupling reactions, such as the Suzuki coupling, where bromo-substituted aromatic compounds are essential starting materials. google.comblogspot.com The biphenyl structure is fundamental to the efficacy of these drugs, forming the backbone that correctly positions other functional groups to interact with the angiotensin II receptor. nih.gov

Development of Novel Drug Scaffolds and Lead Structures

The biphenyl moiety is a well-established scaffold in medicinal chemistry, and derivatives of this compound serve as foundational structures for creating new therapeutic agents. rsc.orgmdpi.com Biphenyl derivatives are recognized for a wide spectrum of biological activities, making them attractive starting points for drug development programs. tsijournals.comnih.gov For example, 4-Bromo-2-fluorobiphenyl is utilized as a basic material for pharmaceutical molecules and as an intermediate in organic synthesis. guidechem.com The structural rigidity and the ability to introduce substituents at various positions on the two phenyl rings allow chemists to fine-tune the pharmacological properties of new compounds. This adaptability makes the biphenyl scaffold a valuable tool in the search for lead compounds with potential applications against a variety of diseases. mdpi.com

Antiproliferative and Cytotoxic Activities of Derivatives

Derivatives incorporating the bromo-biphenyl structure have demonstrated significant potential as anticancer agents. Research has shown that these compounds can exhibit antiproliferative and cytotoxic effects against various cancer cell lines.

One study investigated a synthesized carbothioamide derivative containing a bromo-indole moiety, which showed dose-dependent antiproliferative activity against Human Umbilical Vein Endothelial Cells (HUVECs) and A549 lung cancer cells. nih.govnih.gov Similarly, newly designed analogs of the cancer drug Imatinib (B729), which feature a phenylamino-pyrimidine pyridine (B92270) (PAPP) skeleton, were tested against A549 and K562 (chronic myeloid leukemia) cell lines. mdpi.com Certain halogenated derivatives, such as the 5-bromo-3,3-difluorinated compound, proved to be more potent than imatinib against the A549 lung cancer cell line. mdpi.com

Furthermore, studies on oxyphenisatin derivatives revealed that the presence of halogens and small lipophilic substituents on the phenyl rings was important for their antiproliferative activity. bohrium.com The strategic placement of bromo and other functional groups on the biphenyl scaffold can lead to potent compounds that inhibit cancer cell growth.

| Compound/Derivative Class | Cell Line(s) | Observed Activity | Reference |

|---|---|---|---|

| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | HUVEC, A549 (Lung Cancer) | Dose-response anti-proliferative activity. IC50 values of 76.3 µg/mL (HUVEC) and 45.5 µg/mL (A549). | nih.govnih.gov |

| 5-bromo-3,3-difluorinated Imatinib analog | A549 (Lung Cancer) | Showed an IC50 value of 7.3 μM, demonstrating higher potency than Imatinib (IC50 = 65.4 μM). | mdpi.com |

| Halogenated Oxyphenisatin Derivatives | MDA-468 | Potent inhibition of cell proliferation. Halogens and small lipophilic substituents were found to be important for activity. | bohrium.com |

| Methylated/Acetylated Bromophenol Derivatives | K562 (Leukemia) | Certain derivatives inhibited viability and induced apoptosis. | mdpi.com |

Antimicrobial, Antifungal, and Antimalarial Activities of Biphenyl Derivatives

The biphenyl scaffold is a prolific source of compounds with a broad range of activities against infectious agents, including bacteria, fungi, and parasites.

Antimicrobial and Antifungal Activities: Biphenyl derivatives have shown significant inhibitory activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. nih.gov For example, certain polyhydric biphenyl compounds displayed effective antibacterial activities, with MIC values as low as 3.13 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The structural arrangement of substituents on the biphenyl core has a substantial effect on the antimicrobial potency, with different isomers showing varied efficacy against different bacterial strains. nih.gov

In the realm of antifungal research, novel biphenyl imidazole (B134444) derivatives have been developed with excellent activities against Candida albicans and Cryptococcus neoformans, with some compounds exhibiting minimum inhibitory concentration (MIC) values in the range of 0.03125–2 μg/mL. nih.gov Other studies have isolated natural biphenyl-type compounds that show significant activity against various crop pathogens. nih.gov The mechanism of action for some of these antifungal agents involves the inhibition of crucial fungal enzymes like CYP51. nih.gov

Antimalarial Activities: Biphenyl derivatives have also emerged as promising candidates in the search for new antimalarials. rsc.org A series of compounds combining a flexible linker with a biphenyl fragment were designed to inhibit the Plasmodium falciparum dihydrofolate reductase (PfDHFR) enzyme. nih.gov These flexible biphenyl compounds showed improved antiparasitic activity compared to more rigid structures, with the best compound displaying a 2 nM antiplasmodial IC50. rsc.orgnih.gov The biphenyl fragment helps to increase hydrophobicity, which can enhance interaction with the enzyme's active site. nih.gov Additionally, compounds based on a 4-bromo-2-chlorophenyl structure have shown significant in vitro inhibitory effects against P. falciparum. nih.gov

| Activity Type | Pathogen(s) | Key Findings | Reference |

|---|---|---|---|

| Antibacterial | MRSA, Acinetobacter baumannii | Synthesized biphenyl derivatives showed MIC values as low as 3.13 μg/mL against MRSA. | nih.gov |

| Antifungal | Candida albicans, Cryptococcus neoformans | Novel biphenyl imidazole derivatives exhibited MIC values from 0.03125 to 2 μg/mL, acting as CYP51 inhibitors. | nih.gov |

| Antimalarial | Plasmodium falciparum | Flexible biphenyl PfDHFR inhibitors showed improved activity, with one compound having a 2 nM IC50. | rsc.orgnih.gov |

| Antimycobacterial | Mycobacterium tuberculosis | 4'-bromo-[1,1'-biphenyl]-4-yl 4-X-phenyl methanone (B1245722) derivatives with chloride, bromide, and nitro groups were most active. | nih.gov |

Enzyme Inhibitors and Protein-Binding Studies

The this compound scaffold and its analogs are frequently employed in the design of specific enzyme inhibitors. The biphenyl structure provides a rigid framework that can be functionalized to achieve high-affinity binding to the active sites of target proteins.

Derivatives have been developed as potent inhibitors for a range of enzymes:

Monoamine Oxidase B (MAO-B): A series of 3-phenylcoumarin (B1362560) derivatives, which contain a biphenyl-like structure, were designed and synthesized as potent MAO-B inhibitors, with the most active compound showing an IC50 value of 56 nM. frontiersin.org MAO-B inhibitors are used to treat symptoms of Parkinson's disease.

Alkaline Phosphatase and DNA Gyrase: In a search for new antibacterial agents, pyrazine (B50134) carboxamides synthesized from 4-Bromo-3-methyl aniline (B41778) were evaluated for their inhibitory activity against alkaline phosphatase and DNA gyrase. mdpi.com

Tyrosine Kinases: The quinazoline (B50416) core, often functionalized with substituted phenyl groups, is a key scaffold for developing epidermal growth factor receptor (EGFR) kinase inhibitors used in cancer therapy. mdpi.com

Protein-binding studies are crucial for understanding drug interactions and pharmacokinetics. The biphenyl scaffold is a useful tool in these investigations, helping to elucidate how molecules interact with their biological targets. smolecule.com

Impact of Structural Modifications on Biological Activity